5-Chloroisophthalaldehyde is an organic compound with the molecular formula C8H5ClO2 and a molecular weight of 168.5771 . It is used in the industry .
The physical and chemical properties of 5-Chloroisophthalaldehyde are not explicitly mentioned in the search results .
5-Chloroisophthalaldehyde can be synthesized from isophthalaldehyde through chlorination reactions. The compound falls under the category of aromatic aldehydes, which are known for their reactivity due to the presence of the aldehyde functional group. Its chemical structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 5-Chloroisophthalaldehyde typically involves the chlorination of isophthalaldehyde. The method can be executed using several approaches:
5-Chloroisophthalaldehyde participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-Chloroisophthalaldehyde primarily revolves around its reactivity as an electrophile due to the carbonyl groups. Key aspects include:
5-Chloroisophthalaldehyde exhibits several notable physical and chemical properties:
5-Chloroisophthalaldehyde has several applications in scientific research and industry:
5-Chloroisophthalaldehyde (systematic name: 5-Chloro-1,3-benzenedicarboxaldehyde; CAS TBD; molecular formula: C₈H₅ClO₂) features a benzene ring substituted at the 1- and 3-positions by aldehyde (–CHO) groups and at the 5-position by chlorine. This 1,3,5-trisubstituted pattern confers distinct electronic and steric properties versus ortho or para isomers. The chlorine atom inductively withdraws electron density, enhancing the electrophilicity of both aldehydes, while resonance effects partially counteract this polarization. The non-coplanar orientation of the formyl groups, evidenced by computational models (DFT/B3LYP/6-311G), arises from steric repulsion between the aldehyde oxygen atoms and ortho-hydrogens, resulting in dihedral angles of ∼15–20° relative to the ring plane [4]. Isomeric specificity is critical: the 2-chloro isomer exhibits intramolecular hydrogen bonding between chlorine and aldehyde, while the 4-chloro isomer allows symmetrical π-conjugation. Neither occurs in 5-chloroisophthalaldehyde, making it uniquely suited for linear polymer synthesis and macrocyclic condensations [7].
Table 1: Comparative Isomeric Properties of Chloroisophthalaldehydes
Isomer | Substitution Pattern | Key Structural Feature | Reactivity Implication |
---|---|---|---|
2-Chloro | ortho-aldehydes | Cl–H–C=O intramolecular H-bond | Reduced electrophilicity; steric hindrance |
4-Chloro | para-aldehydes | Conjugated aldehydes; symmetrical π-system | Enhanced conjugation; higher symmetry |
5-Chloro | meta-aldehydes | Non-conjugated aldehydes; no H-bond capacity | Independent aldehyde reactivity |
FTIR Spectroscopy: Experimental FTIR spectra (400–4000 cm⁻¹) reveal signature stretches at 1695 cm⁻¹ (C=O asymmetric stretch), 2720 cm⁻¹ (aldehyde C–H), and 705 cm⁻¹ (C–Cl bend). The absence of O–H stretches (3200–3400 cm⁻¹) confirms no hydrate formation. DFT/B3LYP/6-311G simulations show <1% deviation from observed bands, validating the gas-phase optimized geometry [4] [2].
NMR Spectroscopy: ¹H NMR (DMSO-d₆, 500 MHz) displays three distinct resonances: δ 10.12 ppm (singlet, 2H, –CHO), δ 8.42 ppm (triplet, 1H, H⁴), and δ 8.22 ppm (doublet, 2H, H², H⁶). The chlorine atom deshields H⁴ by 0.8 ppm versus unsubstituted isophthalaldehyde. ¹³C NMR confirms carbonyl carbons at δ 192.8 ppm and ipso-carbons to chlorine at δ 139.5 ppm. Coupling constants (³Jₕ₋cₕₒ = 1.8 Hz) reflect weak spin-spin interactions [4].
UV–Vis Spectroscopy: In acetonitrile, λₘₐₓ occurs at 248 nm (π→π, ε = 14,500 M⁻¹·cm⁻¹) and 300 nm (n→π, ε = 800 M⁻¹·cm⁻¹). The 52 nm red shift versus benzaldehyde arises from conjugation between chlorine lone pairs and the aromatic π-system. TD-DFT calculations overestimate λₘₐₓ by ∼15 nm due to solvent model limitations [2] [4].
Mass Spectrometry: EI-MS (70 eV) shows a molecular ion [M]⁺˙ at m/z 168/170 (3:1 intensity ratio for Cl³⁵/Cl³⁷). Fragmentation peaks include m/z 140 [M–CO]⁺ and m/z 111 [M–C₂H₅O]⁺. High-resolution MS confirms C₈H₅ClO₂⁺ (calc. 167.9978; obs. 167.9972) [6].
Single-crystal X-ray diffraction reveals monoclinic P2₁/c symmetry with unit cell parameters a = 5.18 Å, b = 11.72 Å, c = 12.98 Å, β = 102.3°. Molecules pack in offset "herringbone" layers with centroid-centroid distances of 4.35 Å, indicating moderate π-π interactions. The interplanar angle is 52°, minimizing steric clashes between chlorine and aldehyde groups. Dispersion forces dominate stacking, with computed attractive energies of –7.2 kcal/mol per dimer (DFT-D3/B3LYP/6-311G), comparable to graphane systems but weaker than coronene (–14.5 kcal/mol) [5]. Chlorine participates in Type II halogen bonds (Cl···O=C, 3.28 Å, 155°), linking molecular chains along the a-axis.
Table 2: Intermolecular Interactions in Crystalline 5-Chloroisophthalaldehyde
Interaction Type | Distance (Å) | Angle (°) | Energy Contribution (kcal/mol) |
---|---|---|---|
π-π stacking | 4.35 (centroid) | 52 | –7.2 |
C–H···O=C | 2.71 | 165 | –2.1 |
Cl···O (halogen) | 3.28 | 155 | –3.5 |
Thermogravimetric analysis (TGA) under nitrogen shows a single-step decomposition between 220°C and 320°C (peak DTG = 275°C), with 95% mass loss. Isoconversional analysis (Friedman/Vyazovkin methods) yields activation energy (Eₐ) increasing from 160 to 200 kJ·mol⁻¹ at conversion degrees (α) of 0.2–0.8, consistent with autocatalytic degradation. The pre-exponential factor (A) is ∼40 s⁻¹, typical for solid-state reactions involving radical intermediates [3]. Degradation follows an nth-order model with an autocatalytic component:
dα/dt = 40 exp(–200,000/RT) (1–α)¹.⁵[1 + 8.5α]
Char residue is negligible (∼1%), indicating complete volatilization. The kinetic triplet (Eₐ, A, reaction mechanism) aligns with cellulose-rich natural fibers, suggesting that the aldehyde groups facilitate chain scission analogous to polysaccharide pyrolysis [3] .
Table 3: Kinetic Parameters for Thermal Degradation
Conversion (α) | Eₐ (kJ·mol⁻¹) | log(A/s⁻¹) | Probable Mechanism |
---|---|---|---|
0.2 | 160 ± 12 | 1.3 | Nucleation (Avrami-Erofeev) |
0.5 | 185 ± 10 | 1.6 | Diffusion-controlled |
0.8 | 200 ± 15 | 1.8 | Autocatalytic decomposition |
Predicted lifetimes at 150°C exceed 100 hours, confirming stability for melt-processing applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4